Hael-chlorambucil Hael-chlorambucil
Brand Name: Vulcanchem
CAS No.: 107480-21-7
VCID: VC20742471
InChI: InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1
SMILES: CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl
Molecular Formula: C33H46Cl2N2O3
Molecular Weight: 589.6 g/mol

Hael-chlorambucil

CAS No.: 107480-21-7

Cat. No.: VC20742471

Molecular Formula: C33H46Cl2N2O3

Molecular Weight: 589.6 g/mol

* For research use only. Not for human or veterinary use.

Hael-chlorambucil - 107480-21-7

CAS No. 107480-21-7
Molecular Formula C33H46Cl2N2O3
Molecular Weight 589.6 g/mol
IUPAC Name [(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Standard InChI InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1
Standard InChI Key PBKHSKUCHZCYLT-AVMGXJNKSA-N
Isomeric SMILES C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl
SMILES CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl
Canonical SMILES CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Chemical Structure and Properties

Hael-chlorambucil possesses a complex chemical structure with the molecular formula C33H46Cl2N2O3 and a molecular weight of 589.6 g/mol . The compound contains the bis(2-chloroethyl)amino functional group characteristic of nitrogen mustards, which is responsible for the DNA alkylating activity observed in chlorambucil and related compounds.

Structural Features

The full chemical name of Hael-chlorambucil reflects its complex structure: [(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate . This indicates that Hael-chlorambucil is an ester derivative where the chlorambucil moiety is linked to a complex cyclic structure.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Hael-chlorambucil:

PropertyValue
PubChem CID129875
Molecular FormulaC33H46Cl2N2O3
Molecular Weight589.6 g/mol
Physical StatePresumed solid (based on structure)
Structural ClassificationEster derivative of chlorambucil
Creation Date in DatabaseAugust 8, 2005
Last Modification DateFebruary 15, 2025

Relationship to Chlorambucil

To understand the potential significance of Hael-chlorambucil, it is helpful to examine the properties and applications of its parent compound, chlorambucil.

Chlorambucil Background

Chlorambucil (Leukeran) is an established chemotherapy medication primarily used to treat chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma . It belongs to the alkylating agent family of medications and works by interfering with DNA replication, thereby preventing cancer cell division . Chlorambucil was approved for medical use in the United States in 1957 and is listed on the World Health Organization's List of Essential Medicines .

Challenges and Limitations in Clinical Development

The development of new anticancer agents faces numerous challenges, which would likely apply to Hael-chlorambucil as well:

Balancing Efficacy and Toxicity

Chlorambucil, like many chemotherapy agents, causes significant side effects, including bone marrow suppression, increased risk of secondary malignancies, and infertility . Any derivative would need to demonstrate an improved therapeutic index to justify clinical development.

Competition with Newer Therapies

In recent years, chlorambucil has been partially replaced by newer agents such as fludarabine for first-line treatment of CLL in younger patients . Additionally, combination therapies such as obinutuzumab plus chlorambucil (G-Clb) have shown promising results in clinical settings . Hael-chlorambucil would need to demonstrate advantages over these established regimens.

Resistance Mechanisms

Cancer cells can develop resistance to alkylating agents through various mechanisms, including increased DNA repair capacity or detoxification pathways. The effectiveness of Hael-chlorambucil against resistant cancer cells would be an important area for investigation.

Future Research Directions

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would be valuable to understand how the structural modifications in Hael-chlorambucil affect its biological activity, selectivity, and pharmacokinetic properties compared to chlorambucil.

Mechanism of Action Investigations

Detailed studies on Hael-chlorambucil's mechanism of action, particularly its DNA alkylating properties and cellular targets, would provide insights into its potential therapeutic applications.

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